molecular formula C11H20O3 B1383360 Ethyl 2-(propan-2-yl)oxane-3-carboxylate CAS No. 1795499-96-5

Ethyl 2-(propan-2-yl)oxane-3-carboxylate

Cat. No. B1383360
CAS RN: 1795499-96-5
M. Wt: 200.27 g/mol
InChI Key: WVYBVCQXRFKMOW-UHFFFAOYSA-N
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Description

Ethyl 2-(propan-2-yl)oxane-3-carboxylate is a chemical compound with the CAS Number: 1795499-96-5 . It has a molecular weight of 200.28 . The IUPAC name for this compound is ethyl 2-isopropyltetrahydro-2H-pyran-3-carboxylate .


Molecular Structure Analysis

The InChI code for Ethyl 2-(propan-2-yl)oxane-3-carboxylate is 1S/C11H20O3/c1-4-13-11(12)9-6-5-7-14-10(9)8(2)3/h8-10H,4-7H2,1-3H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

Ethyl 2-(propan-2-yl)oxane-3-carboxylate is a liquid at room temperature .

Scientific Research Applications

  • Catalytic Applications : Ethyl 2-(propan-2-yl)oxane-3-carboxylate has been used in catalysis. For instance, 2-(Sulfooxy)propane-1,2,3-tricarboxylic acid, a related compound, has been introduced as a novel and green catalyst for the formylation of alcohols and amines with ethyl formate under neat conditions at room temperature (A. Ghorbani‐Choghamarani & Z. Akbaripanah, 2012).

  • Synthetic Chemistry : In synthetic chemistry, this compound plays a role in forming complex molecules. For instance, it has been used in the synthesis of various pyrrole derivatives, a class of organic compounds with significant chemical importance (Prativa B. S. Dawadi & J. Lugtenburg, 2011).

  • Organic Reactions : It has been a component in reactions leading to the formation of carboxylates and other complex organic structures, which are important in various chemical processes and pharmaceutical applications. For example, its reaction with primary amines has been studied for the formation of corresponding carboxylates (S. Shipilovskikh, D. A. Shipilovskikh, & A. Rubtsov, 2014).

  • Photoinduced Reactions : In a study, ethyl-2-(furan-2-yl)-3-oxo-3-(aryl-2-yl)propanoates, a related compound, was used in photoinduced direct oxidative annulation to access highly functionalized polyheterocyclic compounds. This highlights its utility in photochemical synthetic methods (Jin Zhang et al., 2017).

  • Antimicrobial and Antioxidant Studies : Some derivatives of Ethyl 2-(propan-2-yl)oxane-3-carboxylate have been synthesized and evaluated for antimicrobial and antioxidant activities. This indicates its potential in the development of new pharmacological agents (K. Devi, M. Ramaiah, D. Roopa, & V. Vaidya, 2010).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely.

properties

IUPAC Name

ethyl 2-propan-2-yloxane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-4-13-11(12)9-6-5-7-14-10(9)8(2)3/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYBVCQXRFKMOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCOC1C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(propan-2-yl)oxane-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(propan-2-yl)oxane-3-carboxylate
Reactant of Route 2
Ethyl 2-(propan-2-yl)oxane-3-carboxylate
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Ethyl 2-(propan-2-yl)oxane-3-carboxylate
Reactant of Route 4
Ethyl 2-(propan-2-yl)oxane-3-carboxylate
Reactant of Route 5
Ethyl 2-(propan-2-yl)oxane-3-carboxylate
Reactant of Route 6
Ethyl 2-(propan-2-yl)oxane-3-carboxylate

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